Cas no 923256-92-2 (N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide is a synthetic organic compound featuring a chromene core linked to a thiophene carboxamide moiety via an ethoxyphenyl group. Its structural design combines electron-rich aromatic systems with a conjugated carbonyl functionality, making it a candidate for applications in medicinal chemistry and materials science. The compound’s chromene scaffold offers potential bioactivity, while the thiophene carboxamide group enhances binding affinity in target interactions. Its ethoxyphenyl substituent may improve solubility and metabolic stability. This molecule is of interest for researchers exploring kinase inhibitors, fluorescent probes, or polymer precursors due to its modular reactivity and tunable electronic properties.
N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide structure
923256-92-2 structure
Product name:N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide
CAS No:923256-92-2
MF:C22H17NO4S
Molecular Weight:391.43968462944
CID:6468338
PubChem ID:18568765

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide
    • F2211-0195
    • 923256-92-2
    • N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
    • N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
    • AKOS001955769
    • N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
    • インチ: 1S/C22H17NO4S/c1-2-26-16-8-5-14(6-9-16)20-13-18(24)17-12-15(7-10-19(17)27-20)23-22(25)21-4-3-11-28-21/h3-13H,2H2,1H3,(H,23,25)
    • InChIKey: UAMXRMPBTHWUTR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(NC1C=CC2=C(C(C=C(C3C=CC(=CC=3)OCC)O2)=O)C=1)=O

計算された属性

  • 精确分子量: 391.08782920g/mol
  • 同位素质量: 391.08782920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 614
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • XLogP3: 4.4

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2211-0195-20μmol
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2211-0195-5μmol
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2211-0195-20mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2211-0195-5mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2211-0195-2mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2211-0195-30mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2211-0195-2μmol
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2211-0195-15mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2211-0195-50mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2211-0195-100mg
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
923256-92-2 90%+
100mg
$248.0 2023-05-16

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamide 関連文献

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylthiophene-2-carboxamideに関する追加情報

N-(4-Ethoxyphenyl)-6-(Thiophene-2-carboxamido)-4H-Chromen-4-one

N-(4-Ethoxyphenyl)-6-(Thiophene-2-carboxamido)-4H-Chromen-4-one, also known by its CAS number 923256-92-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the IUPAC name N-(4-Ethoxyphenyl)-6-(Thiophene-2-carboxamido)-4H-Chromen-4-one, belongs to a class of chromones, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the thiophene moiety and the ethoxyphenyl group introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

The structure of this compound is characterized by a chromone ring system, which consists of a benzene ring fused to a gamma-pyrone moiety. The substitution pattern includes an ethoxy group attached to the phenyl ring at the para position and a thiophene carboxamide group at the sixth position of the chromone ring. This substitution pattern is critical in determining the compound's chemical reactivity, stability, and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The thiophene moiety is known to contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress. Additionally, the ethoxyphenyl group enhances the compound's lipophilicity, which is essential for its bioavailability and ability to cross cellular membranes.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and condensation reactions. The key steps include the preparation of intermediates such as 4-hydroxychromanone and subsequent coupling with thiophene carboxylic acid derivatives under appropriate conditions. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

The pharmacological evaluation of this compound has revealed its potential as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, preliminary studies in animal models have shown promising results in reducing inflammation without significant side effects.

Beyond its pharmacological applications, this compound has also been explored for its potential in materials science. The chromone structure provides a rigid framework that can be utilized in designing new materials with specific optical or electronic properties. For instance, derivatives of this compound have been investigated for their use in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation.

From an environmental perspective, understanding the fate and toxicity of this compound is essential for ensuring its safe use in various applications. Recent research has focused on assessing its biodegradability under different environmental conditions and evaluating its potential toxicity to aquatic organisms.

In conclusion, N-(4-Ethoxyphenyl)-6-(Thiophene-2-carboxamido)-4H-Chromen-4-one (CAS No: 923256-92-2) represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive target for further research aimed at optimizing its properties for specific uses while ensuring safety and sustainability.

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